Tert-butyl (3R)-3-aminobutanoate

Enzymatic resolution Chiral purity Process development

Tert-butyl (3R)-3-aminobutanoate (CAS 158849-23-1) is a chiral β-amino acid ester (molecular formula C₈H₁₇NO₂, MW 159.23 g/mol) bearing a single (R)-configured stereocenter at the C3 position and a tert-butyl ester protecting group. It is commercially supplied as a clear, colorless to light yellow liquid with a minimum GC purity of 94% and a specific optical rotation [α]D²⁰ of −21° to −27° (c=1, CHCl₃).

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 158849-23-1
Cat. No. B138260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3R)-3-aminobutanoate
CAS158849-23-1
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC(C)(C)C)N
InChIInChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1
InChIKeyBFFNZGWJTHWUMY-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl (3R)-3-aminobutanoate (CAS 158849-23-1): Procurement-Grade Chiral β-Amino Acid Ester for Asymmetric Synthesis


Tert-butyl (3R)-3-aminobutanoate (CAS 158849-23-1) is a chiral β-amino acid ester (molecular formula C₈H₁₇NO₂, MW 159.23 g/mol) bearing a single (R)-configured stereocenter at the C3 position and a tert-butyl ester protecting group [1]. It is commercially supplied as a clear, colorless to light yellow liquid with a minimum GC purity of 94% and a specific optical rotation [α]D²⁰ of −21° to −27° (c=1, CHCl₃) . The compound serves as a versatile chiral C4 building block in pharmaceutical intermediate synthesis, most notably as a protected precursor to (R)-3-aminobutyric acid, a key intermediate in the manufacture of the HIV integrase inhibitor dolutegravir .

Why Generic Substitution Fails: Stereochemical and Functional Differentiation of Tert-butyl (3R)-3-aminobutanoate from In-Class Analogs


In-class β-amino acid esters—including the methyl, ethyl, and free acid forms, as well as the (3S)-enantiomer—cannot be freely interchanged with tert-butyl (3R)-3-aminobutanoate because the ester group critically modulates three procurement-relevant properties simultaneously: (i) chromatographic and spectroscopic identifiability via distinct physicochemical parameters (refractive index, specific rotation) ; (ii) resistance to racemization during downstream N-arylation and amide bond-forming reactions, where the tert-butyl ester's steric bulk suppresses base-mediated stereochemical erosion far more effectively than methyl or ethyl esters [1]; and (iii) compatibility with orthogonal protecting group strategies, as the tert-butyl ester is selectively cleavable under acidic conditions while remaining stable to basic hydrolysis and hydrogenolysis, unlike the methyl or ethyl esters which are more prone to unintended solvolysis [2]. Substituting the free acid eliminates the protecting group altogether, forcing reprotection and introducing additional process steps with attendant yield loss and racemization risk.

Quantitative Evidence Guide: Measurable Differentiation of Tert-butyl (3R)-3-aminobutanoate Against Closest Analogs


Enantiomeric Excess: Tert-butyl Ester Route Achieves ≥99.9% ee vs. Ethyl Ester Enzymatic Resolution at E=74

When tert-butyl (3R)-3-aminobutanoate is employed as a protected intermediate in the enzymatic preparation of (R)-3-aminobutyric acid, the protected tert-butyl ester route achieves a conversion rate ≥98% after 24 hours with an enantiomeric excess (ee) of ≥99.9% [1]. By contrast, the direct enzymatic resolution of unprotected ethyl 3-aminobutyrate using Candida antarctica lipase B yields an enantiomeric ratio of only E=74, corresponding to a maximum ee for the (R)-enantiomer of approximately 97% under optimized conditions [2]. The 2.9-percentage-point ee advantage is critical for API intermediate specifications where pharmacopoeial limits for the undesired enantiomer are often ≤0.5% (i.e., ≥99% ee required).

Enzymatic resolution Chiral purity Process development

Specific Optical Rotation: Definitive Enantiomeric Identity Verification for Tert-butyl (3R)-3-aminobutanoate

The commercial specification for tert-butyl (3R)-3-aminobutanoate includes a specific optical rotation [α]D²⁰ of −21° to −27° (c=1, CHCl₃) . This specification serves as a definitive identity and enantiomeric purity gate: the (3S)-enantiomer (CAS 161105-54-0) would exhibit an equal magnitude but opposite sign (+21° to +27°) under identical conditions. The methyl ester analog, methyl (3R)-3-aminobutanoate, does not carry an equivalent published optical rotation specification in common commercial catalogs, making polarimetric QC less accessible for that substrate.

Chiral quality control Polarimetry Pharmacopoeial specification

Racemization Resistance Under N-Arylation Conditions: Tert-butyl Ester Outperforms Ethyl and Methyl Esters

In palladium-catalyzed N-arylation of optically pure amino acid esters with aryl triflates, increasing the steric bulk of the ester moiety from ethyl to tert-butyl drastically slows racemization of the product [1]. While the ethyl ester derivative undergoes measurable stereochemical erosion under the mildly basic reaction conditions (K₃PO₄, t-BuOH, 80°C), the tert-butyl ester maintains excellent enantioretention, yielding the N-arylated product in high optical purity [1]. Subsequent studies on nickel-catalyzed systems confirmed that base-mediated racemization is suppressed when tert-butyl esters are employed compared to methyl esters, with the steric demand of the tert-butyl group kinetically protecting the α-stereocenter from deprotonation [2].

N-Arylation Stereoretention Palladium catalysis

Boiling Point and Purification Compatibility: Low-Pressure Distillation of Tert-butyl (3R)-3-aminobutanoate vs. Methyl and Ethyl Esters

Tert-butyl (3R)-3-aminobutanoate exhibits a boiling point of 50°C at 0.7 mmHg, enabling gentle vacuum distillation for purification without thermal degradation . In contrast, methyl (3R)-3-aminobutanoate boils at approximately 159.8°C at 760 mmHg [1], and the free acid (R)-3-aminobutanoic acid decomposes at 189°C before boiling (bp 223.6°C at 760 mmHg, predicted) with a melting point of 215–216°C . The significantly lower boiling point of the tert-butyl ester under reduced pressure translates to lower energy input, reduced thermal stress on the chiral center during purification, and compatibility with standard laboratory rotary evaporators without requiring specialized high-vacuum or molecular distillation equipment.

Purification Distillation Process chemistry

Refractive Index as a Rapid In-Process QC Parameter: Differentiation from Methyl and Ethyl Analogs

The refractive index specification for tert-butyl (3R)-3-aminobutanoate is nD²⁰ 1.4240–1.4260 . This value is distinguishable from the published refractive index of methyl (3R)-3-aminobutanoate (nD²⁰ ~1.427) , ethyl 3-aminobutanoate (nD²⁰ 1.4241) , and the free acid (solid, no liquid refractive index) . The refractive index window provides a rapid, non-destructive identity confirmation that can be performed at-line with a single drop of neat liquid, enabling immediate go/no-go decisions upon material receipt without sample preparation. The close numerical similarity between the tert-butyl and ethyl esters (ΔnD = 0.0001–0.0019) underscores the importance of using the published specification window rather than a single-point value, as overlapping ranges for different esters could lead to misidentification if only a single measurement is taken.

Quality control Refractometry Incoming inspection

Dolutegravir Synthetic Pathway Compatibility: (R)-Configuration Preserved via Tert-butyl Ester Protection

The (R)-enantiomer of 3-aminobutyric acid is a documented key intermediate in the synthesis of dolutegravir sodium, a second-generation HIV integrase strand transfer inhibitor (INSTI) with an IC₅₀ of 2.7 nM [1]. Tert-butyl (3R)-3-aminobutanoate serves as a protected form of this intermediate, where the tert-butyl ester preserves the (R)-stereochemistry during subsequent synthetic steps (reduction to (R)-3-aminobutanol, amide formation, and pyridone ring assembly) [2]. Using the unprotected free acid in this sequence would necessitate an additional esterification/reprotection step; using the (3S)-enantiomer would lead to the diastereomeric dolutegravir analog with compromised biological activity [3]. Patent literature explicitly identifies tert-butyl (3R)-3-aminobutanoate and its hydrochloride salt as intermediates in processes for producing optically active 3-aminobutanoic acid derivatives [4].

Dolutegravir HIV integrase inhibitor Pharmaceutical intermediate

Application Scenarios for Tert-butyl (3R)-3-aminobutanoate Based on Verified Differentiation Evidence


GMP Intermediate Production for Dolutegravir Generic API Synthesis

Pharmaceutical CDMOs producing dolutegravir sodium under cGMP conditions should prioritize tert-butyl (3R)-3-aminobutanoate as the entry chiral intermediate. The tert-butyl ester preserves the (R)-stereochemistry (≥99.9% ee achievable via the enzymatic route [1]) through the reduction to (R)-3-aminobutanol without racemization, and the orthogonal acid-labile protecting group allows selective deprotection after the amide coupling step. The published specific optical rotation specification (−21° to −27°) provides a compendial-ready in-process control parameter, satisfying ICH Q7 requirements for incoming material identity testing.

Multistep Asymmetric Synthesis Requiring Late-Stage N-Functionalization

For research groups or process chemistry teams designing synthetic routes involving N-arylation or N-alkylation of β-amino acid derivatives, tert-butyl (3R)-3-aminobutanoate is the preferred substrate based on documented racemization resistance [2]. The steric bulk of the tert-butyl ester kinetically suppresses base-mediated deprotonation at the stereocenter during palladium- or nickel-catalyzed cross-coupling reactions, where methyl and ethyl esters have been shown to undergo significant enantiomeric erosion. This translates to higher overall yield of the enantiomerically pure final product, reducing the need for chiral chromatographic purification at penultimate stages.

Kilogram-Scale Process Where Distillative Purification Is Required

When process chemists require a distillable β-amino acid ester for purification at scale, tert-butyl (3R)-3-aminobutanoate (bp 50°C at 0.7 mmHg) offers a decisive advantage over the methyl ester (bp ~160°C at 760 mmHg) and the free acid (non-distillable solid that decomposes at ~189°C) . The low boiling point under mild vacuum enables purification using standard wiped-film evaporators without thermal degradation of the chiral center, avoiding the capital expenditure and throughput limitations associated with preparative chiral HPLC or fractional crystallization.

Analytical Reference Standard Preparation and Chiral Purity Method Development

Analytical development laboratories can use tert-butyl (3R)-3-aminobutanoate with its documented refractive index specification (nD²⁰ 1.4240–1.4260) and specific optical rotation range as a well-characterized chiral reference compound for developing HPLC and GC methods to separate (R)- and (S)-enantiomers of β-amino acid esters. The availability of multiple orthogonal identification parameters (refractive index, specific rotation, GC purity ≥94%, IR spectrum) from reputable commercial suppliers reduces the burden of structural elucidation when qualifying the compound as a reference standard under ICH Q2(R1) guidelines.

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